molecular formula C2Cl3NO B1654742 Carbonimidic dichloride, (chlorocarbonyl)- CAS No. 26551-86-0

Carbonimidic dichloride, (chlorocarbonyl)-

Cat. No.: B1654742
CAS No.: 26551-86-0
M. Wt: 160.38 g/mol
InChI Key: OUQFCBDRFYTHKG-UHFFFAOYSA-N
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Description

“Carbonimidic dichloride, (chlorocarbonyl)-” is a chemical compound with the molecular formula C2Cl3NO . It has an average mass of 160.387 Da .


Synthesis Analysis

The synthesis of Carbonimidic Dichlorides can be achieved by the reaction of aliphatic and aromatic isonitriles with sulfuryl chloride . This reaction provides an efficient, general route to the corresponding dichlorides without byproducts of free-radical substitution .


Molecular Structure Analysis

The molecular structure of “Carbonimidic dichloride, (chlorocarbonyl)-” is represented by the formula C2Cl3NO . The monoisotopic mass is 158.904541 Da .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of Carbonimidic Dichlorides involves the reaction of aliphatic and aromatic isonitriles with sulfuryl chloride . This reaction rapidly and selectively furnishes the corresponding carbonimidic dichlorides .

Scientific Research Applications

Chlorocarbonyl Compounds in Organic Synthesis

Chlorocarbonyl compounds, including Carbonimidic dichloride, have been utilized in organic synthesis for various purposes. A study detailed the facile 1,3-shift of chlorine in a chlorocarbonylketene, providing insights into reaction mechanisms and potential applications in synthesizing complex organic molecules (Finnerty, et al., 1998). Another notable application is in the ruthenium-catalyzed amino- and alkoxycarbonylations of aromatic rings via C-H bond cleavage using chlorocarbonyl compounds, broadening the range of amide and ester groups achievable in organic synthesis (Kochi, et al., 2009).

Modification of Material Surfaces

Carbonimidic dichloride and related chlorocarbonyl compounds have found applications in modifying the surfaces of materials for improved properties. For instance, X-ray photoelectron spectroscopy studies have shown how reactions with dichlorocarbene can modify the surface chemical state of carbon nanotube materials, introducing chlorine atoms and altering the surface functional groups (Lee, et al., 2001). Similarly, sidewall functionalization of single-walled carbon nanotubes by the addition of dichlorocarbene has been demonstrated, significantly affecting the electronic properties and solubility of the nanotubes (Hu, et al., 2003).

Environmental Applications

Chlorocarbonyl compounds have also been explored for environmental applications. One study discussed the preparation of a novel carbon-based solid acid from cocarbonized starch and polyvinyl chloride, which showed promise in cellulose hydrolysis experiments. This process involves the use of chlorine from PVC, bonded covalently to aromatic carbon sheets, to improve catalytic performance (Shen, et al., 2014).

Mechanism of Action

The mechanism of action for the synthesis of Carbonimidic Dichlorides involves the chlorination of isonitriles using sulfuryl chloride . Sulfuryl chloride is known as both an excellent chlorinating and sulfonylating agent for aromatic compounds .

Properties

IUPAC Name

N-(dichloromethylidene)carbamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Cl3NO/c3-1(4)6-2(5)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQFCBDRFYTHKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NC(=O)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481762
Record name Carbonimidic dichloride, (chlorocarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26551-86-0
Record name Carbonimidic dichloride, (chlorocarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbonimidic dichloride, (chlorocarbonyl)-

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